molecular formula C7H15NO2 B6261024 (2S)-2-amino-4-methylhexanoic acid CAS No. 19833-02-4

(2S)-2-amino-4-methylhexanoic acid

Cat. No.: B6261024
CAS No.: 19833-02-4
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-methylhexanoic acid, also known as L-leucine, is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is one of the branched-chain amino acids (BCAAs) and is vital for muscle growth, repair, and overall health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methylhexanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methylhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce keto acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohol.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various reagents, including halogens and acids, are employed depending on the desired substitution.

Major Products Formed

    Oxidation: Produces keto acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-4-methylhexanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Essential for studying protein metabolism and muscle physiology.

    Medicine: Investigated for its role in muscle wasting conditions, such as sarcopenia and cachexia.

    Industry: Used in the production of dietary supplements and as a flavor enhancer in food products.

Mechanism of Action

The primary mechanism of action of (2S)-2-amino-4-methylhexanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. By stimulating mTOR, it promotes muscle protein synthesis and inhibits protein degradation, leading to muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

    L-Valine: Also a branched-chain amino acid involved in muscle metabolism.

    L-Glutamine: An amino acid that plays a role in protein synthesis and immune function.

Uniqueness

(2S)-2-amino-4-methylhexanoic acid is unique due to its specific role in activating the mTOR pathway, which is more pronounced compared to other branched-chain amino acids. This makes it particularly effective in promoting muscle growth and repair.

Properties

CAS No.

19833-02-4

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.